2-fluoro-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRRNCQLJGEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938548 | |
| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-80-4 | |
| Record name | NSC51889 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluoro N Phenylbenzamide and Analogues
Amide Bond Formation Strategies in Fluorobenzamide Synthesis
The creation of the amide linkage between a fluorinated benzoic acid and an aniline (B41778) derivative is the cornerstone of synthesizing 2-fluoro-N-phenylbenzamide. Various strategies have been developed, ranging from classical condensation reactions to more advanced catalytic systems.
Condensation Reactions Utilizing 2-Fluorobenzoic Acid and its Acyl Derivatives
A primary and widely documented method for synthesizing this compound involves the reaction of 2-fluorobenzoic acid or its more reactive acyl derivatives with aniline. The direct condensation of 2-fluorobenzoic acid with aniline often requires a coupling agent to facilitate the reaction.
A common approach is the conversion of 2-fluorobenzoic acid into a more electrophilic species, such as 2-fluorobenzoyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with aniline, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to form the desired amide. fishersci.co.uk For instance, one synthetic route describes the reaction of 2-fluorobenzoyl chloride with aniline in the presence of pyridine under anhydrous conditions. Similarly, in the synthesis of a related compound, 2-fluoro-6-nitro-N-phenylbenzamide, 2-fluoro-5-nitrobenzoic acid is first treated with oxalyl chloride and a catalytic amount of DMF, followed by condensation with aniline. rsc.org
This classical Schotten-Baumann type reaction is a robust and frequently used method for preparing N-phenylbenzamides. fishersci.co.uk
Examination of Coupling Reagents and Catalytic Systems in Amidation
To circumvent the often harsh conditions required for acyl chloride formation, a variety of coupling reagents have been employed to promote the direct amidation of 2-fluorobenzoic acid. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukmdpi.com These additives can form highly activated esters, which then react with the amine to form the amide bond, minimizing side reactions and often improving yields. fishersci.co.uk
Other phosphonium-based and aminium/uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU, have also been utilized, particularly in more complex syntheses. fishersci.co.ukrsc.orgnih.gov For example, in the synthesis of a precursor to Idelalisib, various coupling reagents including PyBOP, DCC, and carbonyldiimidazole (CDI) were evaluated for the reaction between an N-Boc protected amino acid and 2-amino-6-fluoro-N-phenylbenzamide. rsc.orgrsc.org The choice of coupling reagent and reaction conditions, such as solvent and base, can significantly impact the yield and purity of the final product. rsc.orgnih.govrsc.org
Table 1: Comparison of Coupling Reagents in Amidation Reactions
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |
|---|---|---|---|
| DCC, EDC | HOBt, DMAP | Dichloromethane, DMF | Widely used, cost-effective. fishersci.co.uk |
| PyBOP | HOBt | DMF | Effective for more complex substrates. rsc.orgrsc.org |
| HATU | DIEA, TEA | DMF | Forms highly activated esters, rapid reaction times. fishersci.co.uknih.gov |
| CDI | HOBt | Various | Can be used for sensitive substrates. rsc.orgrsc.org |
Exploration of Non-Classical and Emerging Amidation Pathways
Beyond traditional coupling methods, research has explored novel pathways for amide bond formation. These "non-classical" routes often aim to avoid the use of stoichiometric activating agents, moving towards more atom-economical and environmentally benign processes. nsf.govnih.govacs.org
One such area is the development of catalytic direct amidation reactions. While still a challenge, some progress has been made using transition metal catalysts. For instance, a rhodium(III)-catalyzed reaction between benzoic acids and isocyanates has been described for the synthesis of N-substituted phthalimides, demonstrating a cascade cyclization involving C-H activation and amidation. researchgate.net
Another emerging strategy involves the transamidation of amides. This approach, mediated by catalysts like nickel(II)-NHC complexes, allows for the exchange of the amine portion of an existing amide, providing a non-conventional route to new amide products. nsf.govsemanticscholar.org Additionally, methods involving the reductive amination of nitroarenes in the presence of acyl chlorides, using iron dust as a reductant, have been developed for the synthesis of N-aryl amides. semanticscholar.org
Biocatalysis, utilizing enzymes like lipases, is also gaining traction as a green alternative for amide synthesis. rsc.orgrsc.orgnih.gov These enzymatic methods can operate under mild conditions and in environmentally friendly solvents, offering high selectivity. nih.gov
Targeted Synthesis of Specific Fluorinated N-Phenylbenzamide Isomers and Structural Analogues
The synthesis of specific isomers of fluorinated N-phenylbenzamides, where the fluorine atom is located at different positions on the benzoyl ring or on the N-phenyl ring, is crucial for structure-activity relationship studies. The general synthetic strategies mentioned above are adaptable for creating these analogues by selecting the appropriately substituted starting materials.
For example, the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide was achieved through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.com Similarly, isomers such as m-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide (B126) and p-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide have been synthesized from the corresponding fluorobenzoyl chloride isomers. researchgate.netmdpi.com The synthesis of 4-fluoro-N-phenylbenzamide has also been reported. rsc.org
Furthermore, structural analogues with additional or different substituents can be prepared. For instance, 2-fluoro-6-nitro-N-phenylbenzamide is synthesized from 2-fluoro-6-nitrobenzoic acid and aniline. rsc.org The synthesis of 2-chloro-N-(4-fluorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline. These examples highlight the modularity of the amide bond formation reactions, allowing for the creation of a diverse library of fluorinated N-phenylbenzamide analogues.
Green Chemistry Principles and Sustainable Approaches in Fluorobenzamide Production
The principles of green chemistry are increasingly influencing the synthesis of amides, including fluorobenzamides, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sioc-journal.cndeskera.compatheon.comresearchgate.net
Key strategies in this area include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions. researchgate.netresearchgate.net For instance, the use of cyclopentyl methyl ether, a green solvent, has been demonstrated in enzyme-catalyzed amide synthesis. nih.gov
Catalytic Methods: Developing catalytic reactions, including biocatalytic approaches, reduces the need for stoichiometric reagents, which in turn minimizes waste. rsc.orgrsc.orgnih.govquantis.com Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have shown to be effective biocatalysts for direct amidation reactions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. deskera.com Catalytic direct amidation and reductive amination methods generally offer higher atom economy than classical methods requiring activating agents.
Renewable Feedstocks: Exploring the use of renewable resources as starting materials, although this is a more long-term goal for complex molecules like fluorobenzamides. deskera.comquantis.com
While the direct application of all green chemistry principles to the production of this compound may not be fully realized, the general trends in amide synthesis point towards more sustainable practices being adopted. sioc-journal.cnpatheon.com
Scalable Synthesis Considerations for Research Quantities
Transitioning a synthetic route from a laboratory scale to produce larger, research-level quantities requires careful consideration of several factors. For the synthesis of this compound, scalability often favors robust and high-yielding reactions.
The classical approach using 2-fluorobenzoyl chloride and aniline is often scalable due to the relatively low cost of starting materials and the straightforward nature of the reaction. However, purification at a larger scale can be a challenge. Recrystallization is a preferred method for purification on a larger scale as it can be more cost-effective than chromatographic methods.
When using coupling reagents, their cost and the ease of removing byproducts become significant factors. For example, while EDC is widely used, the resulting urea (B33335) byproduct must be efficiently removed. In the context of synthesizing a precursor for Idelalisib, a scalable process was developed that involved careful selection of catalysts and reagents to control impurity formation, which is a critical aspect of large-scale synthesis. rsc.orgrsc.org For instance, changing a reduction catalyst from palladium on carbon to zinc and ammonium (B1175870) formate (B1220265) completely controlled the formation of a problematic desfluoro impurity. rsc.orgrsc.org
Ultimately, the choice of a scalable route involves a trade-off between reagent cost, reaction efficiency, ease of purification, and control over impurities to ensure the desired quantity and quality of the final product.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for the unambiguous structural determination of 2-fluoro-N-phenylbenzamide in solution.
High-Resolution ¹H NMR Chemical Shift and Spin-Spin Coupling Pattern Analysis
The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) displays characteristic signals for the aromatic protons and the amide proton. The amide proton (N-H) typically appears as a singlet at approximately 10.30 ppm. rsc.org The aromatic protons resonate in the region between 7.10 and 7.90 ppm. rsc.org
Specifically, the protons of the N-phenyl ring appear as a multiplet integrating to five protons, while the protons of the 2-fluorobenzoyl moiety exhibit distinct splitting patterns due to coupling with each other and with the fluorine atom. rsc.org The interaction between protons on adjacent carbon atoms, known as spin-spin coupling, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). conductscience.com The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and dihedral angles between coupled protons. conductscience.com Furthermore, the presence of the fluorine atom introduces additional complexity through ¹H-¹⁹F coupling, which can be observed in the proton spectrum. This through-bond interaction is crucial for confirming the position of the fluorine substituent. conductscience.com
¹⁹F NMR Spectroscopic Investigations of the Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in this compound. Due to the wide chemical shift range of ¹⁹F NMR, even subtle changes in the electronic environment around the fluorine atom can be detected. huji.ac.il For this compound, the ¹⁹F NMR spectrum typically shows a single resonance, confirming the presence of one fluorine environment. rsc.org The chemical shift of this signal provides information about the electronic nature of the C-F bond. In some instances, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can lead to splitting of the fluorine signal, providing further structural confirmation. huji.ac.il The presence of an intramolecular hydrogen bond between the fluorine atom and the amide proton (N-H···F) can influence the ¹⁹F chemical shift. rsc.org
Application of Two-Dimensional NMR Methodologies for Complete Structural Assignment and Conformational Insights
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the complete and unambiguous assignment of all proton and carbon signals in this compound. arxiv.org
HSQC correlates the chemical shifts of directly attached proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. arxiv.org
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule. libretexts.org
These 2D NMR experiments can also provide insights into the molecule's conformation. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, which can help to define the preferred three-dimensional structure of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about the functional groups and molecular vibrations within this compound. units.itanton-paar.com
Assignment and Interpretation of Characteristic Functional Group Vibrations (e.g., amide C=O, N-H, C-F)
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.
Amide C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed in the region of 1630-1680 cm⁻¹. researchgate.netresearchgate.net
N-H Stretching: The N-H stretching vibration of the secondary amide appears as a distinct band, usually in the range of 3300-3500 cm⁻¹. rsc.orgresearchgate.net The position of this band can be indicative of hydrogen bonding.
C-F Stretching: The carbon-fluorine (C-F) stretching vibration gives rise to a characteristic absorption in the fingerprint region of the IR spectrum, generally between 1100 and 1300 cm⁻¹. researchgate.net
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings appear in the 1400-1600 cm⁻¹ region. researchgate.net
Analysis of Vibrational Frequency Shifts and Intensities in Relation to Molecular Structure and Intermolecular Interactions
Subtle shifts in the vibrational frequencies and changes in the intensities of the absorption bands can provide valuable information about the molecular structure and any intermolecular interactions. For instance, the presence of an intramolecular hydrogen bond between the amide proton and the ortho-fluorine atom (N-H···F) can lead to a red shift (a shift to lower wavenumbers) of the N-H stretching vibration and a blue shift (a shift to higher wavenumbers) of the C=O stretching vibration. banglajol.info This is because the hydrogen bond weakens the N-H bond and strengthens the C=O bond through resonance effects. banglajol.info
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. mdpi.com These calculations can predict the vibrational frequencies and intensities, aiding in the assignment of complex spectra and providing a deeper understanding of the relationship between the observed vibrations and the underlying molecular structure and forces. mdpi.com By comparing the experimental spectra with the calculated spectra, a more detailed and accurate interpretation of the vibrational modes can be achieved. mdpi.com
High-Resolution Mass Spectrometry for Structural Validation
High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the structural validation of synthetic organic compounds. Its capacity to measure mass-to-charge ratios (m/z) with exceptional precision allows for the determination of a molecule's elemental composition from its exact mass. This technique is crucial in distinguishing between compounds with the same nominal mass and in unequivocally confirming the identity of a target molecule like this compound.
Research findings from synthetic studies demonstrate the routine use of HRMS to confirm the successful synthesis of this compound. In-depth analysis using techniques such as Electrospray Ionization (ESI) provides compelling evidence for the compound's structure by comparing the experimentally measured exact mass with the theoretically calculated mass.
For this compound, the expected molecular formula is C₁₃H₁₀FNO. When subjected to positive ion mode ESI-HRMS, the molecule is expected to be observed as its protonated adduct, [M+H]⁺, with the formula C₁₃H₁₁FNO⁺. Published characterization data aligns perfectly with this expectation. amazonaws.com In one study, the calculated mass for the [M+H]⁺ ion was 216.0825, while the experimentally observed mass was found to be 216.0819. amazonaws.com The minuscule difference between these values results in a mass error of just -2.8 parts per million (ppm), providing high confidence in the assigned elemental formula and, by extension, the compound's identity.
In addition to HRMS, Gas Chromatography-Mass Spectrometry (GC-MS) has been used, showing a molecular ion peak [M]⁺ at m/z = 215, which corresponds to the nominal mass of the compound. amazonaws.com
The precision of HRMS is particularly highlighted when comparing constitutional isomers, such as this compound and 4-fluoro-N-phenylbenzamide. While both share the same molecular formula and nominal mass, slight differences in their electronic environments can sometimes be detected, although typically their exact masses are calculated to be identical. For instance, HRMS data for 4-fluoro-N-phenylbenzamide also shows a calculated [M+H]⁺ mass of 216.0825, with a reported observed mass of 216.0828. rsc.org This underscores the necessity of combining HRMS with other spectroscopic techniques, like NMR, to definitively assign the correct isomeric structure.
The tables below summarize the high-resolution mass spectrometry data for this compound and its isomer.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀FNO | |
| Ion | [M+H]⁺ | amazonaws.com |
| Calculated m/z | 216.0825 | amazonaws.com |
| Observed m/z | 216.0819 | amazonaws.com |
Table 2: Comparative HRMS Data for 4-fluoro-N-phenylbenzamide
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀FNO | |
| Ion | [M+H]⁺ | rsc.org |
| Calculated m/z | 216.0825 | rsc.org |
| Observed m/z | 216.0828 | rsc.org |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations and Quantum Chemical Studies
Density Functional Theory (DFT) is a prominent computational method used to study the electronic properties of many-body systems. For 2-fluoro-N-phenylbenzamide and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G**, have been instrumental in understanding their structure and properties. mdpi.comresearchgate.nettandfonline.comnih.gov Theoretical evaluations of various properties have shown good agreement with experimental data. mdpi.comresearchgate.net
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. avogadro.cc For this compound, theoretical calculations start with initial atomic coordinates, often derived from crystallographic data, to compute the minimum-energy conformation. mdpi.com The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure represents a true energy minimum. mdpi.com
The conformation of the N-phenylbenzamide group is generally consistent but can be influenced by crystal packing forces. researchgate.net In many N-(2-fluorophenyl) amide molecules, an intramolecular N-H···F hydrogen bond can form, creating a five-membered ring that enforces planarity on the molecule. mdpi.com This intramolecular interaction contributes to the conformational rigidity of the structure. The planarity of the peptide bond (C-C(O)-N-C) in related benzamides confers high stability. researchgate.net
Studies on related fluorinated benzamides have shown that the position of the fluorine substituent can significantly affect the molecular conformation. For instance, the torsion angle C7-N1-C8-C13 has been identified as being particularly sensitive to the fluorine's position in the benzamide (B126) ring. mdpi.com
Table 1: Crystallographic Data for a Related Isomer, o-FPhB (2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide)
| Parameter | Value |
| Formula | C₁₄H₁₂FNO₂ |
| Molecular Weight | 245.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3162(2) |
| b (Å) | 21.8636(6) |
| c (Å) | 7.8100(2) |
| β (°) | 110.721(2) |
| Volume (ų) | 1168.47(6) |
| Z | 4 |
| Data sourced from a study on fluorinated N-(2-hydroxy-5-methylphenyl)benzamide isomers. mdpi.comresearchgate.net |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comethz.chnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and chemical reactivity. mdpi.comnumberanalytics.com A smaller gap suggests that the molecule can be excited with lower energy and is generally more reactive. numberanalytics.comrsc.org
For related fluorinated benzamide isomers, DFT calculations have determined the HOMO-LUMO energy gaps. For example, the ortho- and meta-isomers of fluoro-N-(2-hydroxy-5-methylphenyl)benzamide have calculated HOMO-LUMO gaps of 4.2463 eV and 4.0598 eV, respectively. mdpi.com These values, obtained using time-dependent DFT (TD-DFT), represent the energy required for electronic excitation, primarily corresponding to a π-π* transition. mdpi.com
The distribution of electron density in these orbitals provides insight into reactive sites. In a related ortho-isomer, the HOMO is localized over the hydroxy-methylbenzamide ring and the central amide segment, while the LUMO is distributed over the entire molecule except for the hydroxyl group. mdpi.com This distribution suggests a potential for intramolecular charge transfer from the hydroxyl group towards the fluoro-phenyl ring. mdpi.com
Table 2: Calculated HOMO-LUMO Energy Gaps for Related Molecules
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Fluorophore (anthracen-9-yl)-N,N-dimethylmethanamine (6-31+G(d,p) basis set) | -5.46 | -2.00 | 3.45 |
| Fluorophore (anthracen-9-yl)-N,N-dimethylmethanamine (6-311+G(d,p) basis set) | -5.53 | -2.05 | 3.48 |
| Data from a computational study on fluorescence sensors, illustrating typical energy gap values. nih.gov |
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comcore.ac.uk The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In studies of N-phenylbenzamide derivatives, MEP analysis helps to understand intermolecular interactions. researchgate.net For related fluorinated benzamides, an increase in the electrostatic potential in the N-H region has been observed, which can influence intermolecular bonding. mdpi.comresearchgate.net The electrostatic potential is crucial for understanding non-covalent interactions like hydrogen bonding and π-π stacking, which play a significant role in the crystal packing of these molecules. researchgate.netsemanticscholar.org
Population analysis methods are used to assign partial atomic charges, providing a quantitative measure of the electron distribution in a molecule. huntresearchgroup.org.ukuni-rostock.de Two common methods are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.
Mulliken analysis is one of the oldest and simplest methods, but it is known to be highly dependent on the basis set used in the calculation. huntresearchgroup.org.ukstackexchange.com Increasing the basis set size does not necessarily improve the reliability of Mulliken charges. stackexchange.com
NBO analysis, on the other hand, is generally considered more robust and reliable. stackexchange.com It operates on the electron density to define localized natural atomic orbitals, which better represent the Lewis structure and account for bond polarization. huntresearchgroup.org.ukstackexchange.com NBO analysis can provide insights into charge transfer and hyperconjugative interactions within the molecule. researchgate.net
DFT calculations are frequently used to predict spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption wavelengths (UV-Vis), which can then be compared with experimental data to validate the computational model. mdpi.comresearchgate.net
For fluorinated benzamides, theoretical IR analysis has been used to confirm the presence of key functional groups like N-H, C=O, and C-F. mdpi.comresearchgate.net In some cases, a redshift (a shift to lower wavenumber) in the experimental N-H stretching frequency compared to the calculated value can indicate a weakening of the N-H bond, possibly due to hydrogen bonding. researchgate.net The good agreement typically found between theoretical and experimental spectroscopic data for related benzamides lends confidence to the accuracy of the computational models used. mdpi.comresearchgate.net
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects (if applicable to related amide systems)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgnih.gov This technique allows for the exploration of the conformational space of a molecule and the effects of the surrounding environment, such as a solvent. aip.org
For amide systems, which are models for peptide bonds, all-atom MD simulations have been used to study their interactions with water. tandfonline.comacs.org These simulations can reveal details about hydrogen bonding networks and the influence of the solvent on the amide's structure and dynamics. tandfonline.comacs.org For example, MD simulations can be performed in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions. acs.org By using force fields like AMBER or OPLS-AA, researchers can simulate the behavior of amides in different solvents, such as water or DMSO, providing insights into solvation effects that are not captured in gas-phase DFT calculations. tandfonline.com
Topological Analysis of Electron Density (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the chemical bonding within this compound. rsc.orgresearchgate.net This methodology is predicated on the topological analysis of the electron density, ρ(r), a fundamental quantum observable. researchgate.netnih.gov By examining the critical points in the electron density distribution, where the gradient of ρ(r) is zero, QTAIM can characterize the nature of atomic and molecular interactions. researchgate.netmdpi.com
A key element in this analysis is the bond critical point (BCP), a specific type of critical point found between two interacting atoms that signifies the existence of a bond path. mdpi.comuniovi.es The properties of the electron density at these BCPs, such as the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the bond ellipticity (ε), provide quantitative insights into the nature and strength of chemical bonds. uniovi.esnih.gov
For this compound, QTAIM is particularly useful for characterizing the various non-covalent interactions that govern its supramolecular structure. These include the prominent intramolecular N-H···F hydrogen bond, as well as other potential intermolecular interactions such as N-H···O, C-H···O, and C-H···F hydrogen bonds. mdpi.comrsc.org
The sign of the Laplacian of the electron density (∇²ρ) at a BCP is crucial for distinguishing between different types of interactions. A negative value of ∇²ρ indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated along the bond path. Conversely, a positive ∇²ρ signifies a closed-shell interaction, which is typical of hydrogen bonds, ionic bonds, and van der Waals interactions. mdpi.com In these cases, electron density is depleted at the BCP and concentrated in the basins of the interacting atoms.
Theoretical calculations on molecules with similar functionalities, such as fluorinated benzanilides and related amides, have established the utility of QTAIM in quantifying these weak interactions. nih.govmdpi.comrsc.org For instance, the presence of a (3, -1) BCP between a hydrogen donor and an acceptor atom is a definitive criterion for the existence of a hydrogen bond. mdpi.com The magnitude of the electron density (ρ) at this BCP correlates with the strength of the bond. ijnc.ir
In the context of this compound, QTAIM analysis allows for a detailed description of the intramolecular N-H···F hydrogen bond, which contributes to the planarity of the molecule. mdpi.com Furthermore, it can elucidate the nature and relative strengths of intermolecular interactions that dictate the crystal packing. rsc.org The analysis of topological parameters provides a rigorous basis for understanding the interplay of these forces in the solid state.
Research Findings on Bonding Interactions
Detailed computational studies on related benzamide structures provide representative values for the topological parameters at the bond critical points for the types of interactions present in this compound. These findings help to characterize the strength and nature of the intramolecular and intermolecular hydrogen bonds.
The following data tables summarize typical QTAIM parameters for the key interactions.
Table 1: Topological Properties of Intramolecular N-H···F Hydrogen Bond
This table presents the calculated topological parameters for the intramolecular hydrogen bond in structures analogous to this compound. The interaction is characterized by a bond path between the amide proton (H) and the fluorine atom (F).
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
| N-H···F | 0.002 - 0.035 | 0.024 - 0.139 |
Note: The data is based on typical ranges found for weak hydrogen bonds in similar organic molecules. ρ(r) represents the electron density at the bond critical point, and ∇²ρ(r) is the Laplacian of the electron density.
Table 2: Topological Properties of Intermolecular Hydrogen Bonds
This table outlines the characteristic QTAIM parameters for potential intermolecular hydrogen bonds that can be formed by this compound, such as N-H···O and C-H···O interactions, which are crucial for the formation of dimers and larger supramolecular assemblies.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
| N-H···O | 0.002 - 0.035 | 0.024 - 0.139 |
| C-H···O | 0.002 - 0.015 | 0.010 - 0.050 |
Note: The values for ρ(r) (electron density) and ∇²ρ(r) (Laplacian of the electron density) at the bond critical points are representative of those found in studies of similar amide and benzamide structures.
Intermolecular Interactions and Supramolecular Chemistry
Comprehensive Analysis of Hydrogen Bonding Networks
Hydrogen bonds are pivotal in directing the molecular assembly of benzanilide (B160483) derivatives. The amide functional group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), while the fluorine substituent and C-H bonds introduce possibilities for weaker, non-conventional hydrogen bonding.
The most significant intermolecular interaction governing the crystal packing of N-phenylbenzamide derivatives is the N-H···O hydrogen bond. nih.govrsc.org This interaction typically links molecules into one-dimensional chains or tapes. In the crystal structure of related compounds like 2-chloro-4-fluoro-N-phenylbenzamide, molecules are connected by intermolecular N—H⋯O hydrogen bonds, forming chains that extend along a crystallographic axis. nih.gov These robust synthons are a recurring motif in the self-assembly of amides and are fundamental to the primary structure of their supramolecular architecture. rsc.orgnih.gov
The formation of these N-H···O bonds is a primary driving force in the crystallization process, often leading to well-defined, ordered structures. rsc.orgresearchgate.net The strength and geometry of these bonds are critical, and their presence is a consistent feature in the crystal engineering of benzanilides. nih.govnih.gov In some instances, as seen in isomers of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, steric hindrance from an ortho-substituent can prevent the formation of expected N-H···O bonds, leading to alternative packing arrangements. mdpi.com However, in many other fluorinated benzanilides, this interaction remains the dominant force in the supramolecular assembly. nih.gov
| Interaction Type | Description | Typical Motif | Reference |
| N-H···O | Strong hydrogen bond between the amide proton (donor) and the carbonyl oxygen (acceptor). | Forms 1D chains or tapes. | nih.gov, rsc.org |
Beyond the primary N-H···O hydrogen bonds, weaker C-H···O and C-H···F interactions play a crucial supporting role in stabilizing the three-dimensional crystal lattice. researchgate.netrsc.org These interactions help to link the primary one-dimensional chains into more complex two- or three-dimensional networks.
The contribution of C-H···F interactions is particularly relevant in fluorinated compounds. ias.ac.in The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. nih.govnih.gov Studies on fluorinated benzanilides have shown that C-H···F contacts are present and play a crucial role in the crystal packing, supplementing the stronger hydrogen bonds. nih.gov The strength of these interactions can be enhanced by the increased acidity of the C-H donor, which occurs when the carbon atom is attached to a more electronegative environment. ias.ac.in These interactions can form specific motifs, such as the R²₂(12) synthon observed in N-(2,3-difluorophenyl)-2-fluorobenzamide, which involves two C-H groups and two C-F groups. researchgate.netmdpi.com The existence and nature of these C-H···F interactions are critical for understanding the structure-directing role of fluorine in molecular crystals. researchgate.netias.ac.in
| Interaction Type | Donor | Acceptor | Structural Role | Reference |
| C-H···O | Aromatic C-H | Carbonyl Oxygen (O=C) | Links primary 1D chains, reinforces packing. | mdpi.com |
| C-H···F | Aromatic C-H | Organic Fluorine (F-C) | Stabilizes 3D architecture, forms specific synthons. | mdpi.com, nih.gov, ias.ac.in |
In ortho-substituted benzanilides, including 2-fluoro-N-phenylbenzamide, the proximity of the N-H group to the fluorine atom on the benzoyl ring allows for the possibility of an intramolecular N-H···F hydrogen bond. mdpi.comproquest.com This interaction leads to the formation of a planar, five or six-membered ring, often referred to as an S(5) or S(6) synthon, which significantly influences the molecule's conformation by forcing planarity. mdpi.com
The existence of such intramolecular hydrogen bonds can be convincingly established through a combination of experimental techniques and theoretical calculations. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as through-space couplings between the N-H proton and the fluorine nucleus provide direct evidence of their close proximity and interaction. nih.govucla.edu For instance, in 2-fluoro-N-phenyl-benzamide, NMR studies in a low-polarity solvent like CDCl₃ can be used to detect C-F···H-N type intramolecular hydrogen bonds. nih.gov
X-ray crystallography also provides definitive geometric evidence. In the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, an intramolecular contact is observed with an H1⋯F12 distance of 2.17(3) Å and an N1-H1⋯F12 angle of 126(3)°, indicative of such an interaction. mdpi.com This intramolecular bond can be a dominant conformational factor, sometimes precluding the N-H group from participating in stronger intermolecular N-H···O bonds. mdpi.comproquest.com
Exploration of Halogen Bonding and Other Non-Covalent Interactions
The fluorine atom in this compound can participate in interactions beyond hydrogen bonding. While fluorine is generally a weak halogen bond donor, interactions involving the fluorine substituent are frequently observed in crystal structures. mdpi.comnih.gov
C-F···Cg (or C-F···π) interactions, where the fluorine atom interacts with the centroid (Cg) of an aromatic ring, have been identified in related structures. mdpi.comresearchgate.net These interactions contribute to the assembly of molecules into layers or sheets. mdpi.com For example, in the ortho-isomer of a related compound, fluorine atoms actively participate by forming C-F∙∙∙π halogen interactions. mdpi.comresearchgate.net
| Interaction Type | Description | Consequence | Reference |
| C-F···Cg (π) | Interaction between the fluorine atom and the center of an aromatic ring. | Contributes to the formation of molecular sheets. | mdpi.com, researchgate.net |
| C-F···F-C | Close contact between fluorine atoms on adjacent molecules. | Plays a role in overall crystal packing. | nih.gov |
Aromatic interactions, particularly π···π stacking, are another key feature in the crystal packing of N-phenylbenzamides. These interactions occur between the electron-rich aromatic rings of adjacent molecules. rsc.org The introduction of electron-withdrawing fluorine atoms onto a phenyl ring polarizes its π-system, which can enhance π-π stacking through complementary electrostatic interactions, a phenomenon well-documented in phenyl-perfluorophenyl systems. rsc.orgnih.gov
In the crystal structures of related benzanilides, partial overlap of the benzene (B151609) rings is observed, with measured distances between their centroids indicating stabilizing π-π interactions. mdpi.com For instance, a centroid-centroid distance of 4.315 Å has been reported in a related fluorinated benzamide (B126). mdpi.com These stacking interactions, in conjunction with hydrogen bonds, create a robust and intricate three-dimensional supramolecular assembly. rsc.org The interplay between hydrogen bonding and π···π stacking defines the final packing patterns and influences the material's physical properties. rsc.org
Identification and Characterization of Supramolecular Synthons and Motifs
In the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, a close analog of this compound, the primary hydrogen bonds are one-dimensional amide-amide interactions. mdpi.com Beyond this, a notable composite synthon is formed that involves the active participation of fluorine atoms. Weaker C–H⋯F and C–H⋯O interactions, along with C–F⋯C ring-stacking contacts, complete the three-dimensional assembly. mdpi.comrsc.org The interplay between strong conventional hydrogen bonds and these weaker interactions involving fluorine is a key feature in the crystal engineering of such molecules. ias.ac.in
Graph set notation is a systematic tool used to describe and classify the patterns of hydrogen bonds in crystal structures. In fluorinated benzamides, this notation helps to deconstruct the complex network of interactions into simple, recognizable motifs.
The most common motif in benzamides is the amide-to-amide N–H⋯O hydrogen bond, which often forms a centrosymmetric dimer, denoted as an R²₂(8) ring. researchgate.net This robust synthon typically creates chains or tapes of molecules. For example, in the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, strong N–H⋯O hydrogen bonds link molecules into C(4) chains. nih.gov
More complex patterns are also observed, particularly in structures where fluorine participates. In N-(2,4-difluorophenyl)-2-fluorobenzamide, a notable R²₂(12) synthon is identified. This motif is a composite ring structure involving two C–H donors, one N–H donor, and two C–F groups, highlighting a cooperative interaction that helps to define the supramolecular architecture. mdpi.com
Table 1: Common Hydrogen Bond Motifs in Fluorinated Benzamides
| Graph Set Notation | Description | Role in Structure |
|---|---|---|
| C(4) | A simple chain formed by a single type of hydrogen bond (e.g., N–H⋯O). | Links molecules into one-dimensional chains. nih.gov |
| R²₂(8) | A ring motif involving two donor and two acceptor atoms, commonly seen in amide or carboxylic acid dimers. | Forms stable, centrosymmetric dimers that act as primary building blocks. researchgate.net |
| R²₂(12) | A larger ring motif, often involving multiple types of weaker hydrogen bonds like C–H⋯F in addition to N–H⋯O. | Creates complex, composite synthons that link primary chains together. mdpi.com |
The fluorine atom, owing to its high electronegativity and the polarized nature of the C–F bond, is not merely a passive substituent but an active participant in directing crystal packing. While F⋯F contacts are generally considered repulsive or very weak, the fluorine atom frequently engages in stabilizing C–H⋯F hydrogen bonds and C–F⋯π interactions. nih.govrsc.org
In the structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, the ortho-fluorine atom of the 2-fluorobenzoyl group forms an intramolecular N–H⋯F contact. mdpi.com This interaction influences the conformation of the molecule, promoting planarity. Intermolecularly, C–H⋯F interactions play a crucial role. For instance, in polymorphs of 3-Chloro-N-(2-fluorophenyl)benzamide, weak C–H⋯F interactions are vital in the formation of different crystalline modifications. ias.ac.in
Furthermore, fluorine substitution can influence crystal packing in more subtle ways. Studies on benzamide and its ortho-fluoro derivative have shown that fluorine substitution can suppress disorder in the crystal lattice, leading to a more ordered structure. This suggests that the steric and electronic effects of the fluorine atom can favor specific packing motifs over others, thereby reducing the likelihood of conformational or positional disorder. nih.gov The C–F bond can also participate in C–F⋯Cg (ring centroid) stacking interactions, which contribute to the cohesion of the crystal lattice. mdpi.com
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, corresponding to significant interactions like hydrogen bonds.
This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H⋯H, C⋯H, F⋯H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.govresearchgate.net
For fluorinated benzamides, these plots reveal the relative significance of various interactions. In a related compound, N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, Hirshfeld analysis showed that F⋯H/H⋯F contacts contributed 6.6% to the total surface area, indicating a significant role for these interactions in the molecular assembly. nih.gov
The fingerprint plots for a typical fluorinated benzamide would show distinct features:
H⋯H contacts: Usually appear as a large, diffuse region, often comprising the largest percentage of the surface area, representing van der Waals forces. nih.gov
O⋯H/H⋯O contacts: Appear as sharp, distinct "spikes" at low di and de values, characteristic of strong, directional N–H⋯O hydrogen bonds.
F⋯H/H⋯F contacts: Also appear as spikes, though typically less prominent than O⋯H spikes, quantifying the contribution of C–H⋯F hydrogen bonds. ias.ac.in
C⋯H/H⋯C contacts: Represent C–H⋯π interactions and are often seen as "wings" on the plot.
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Benzamide Derivative
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H⋯H | ~20-30% | Represents general, non-specific van der Waals contacts. nih.gov |
| C⋯H / H⋯C | ~10-15% | Indicates C-H⋯π interactions and other C-H contacts. nih.gov |
| O⋯H / H⋯O | ~5-10% | Corresponds to strong N-H⋯O hydrogen bonds. |
| F⋯H / H⋯F | ~5-10% | Quantifies the contribution of C-H⋯F hydrogen bonds. nih.gov |
| Other (C⋯C, F⋯C, etc.) | Varies | Includes π-π stacking, C-F⋯π, and other weak interactions. |
Chemical Reactivity and Mechanistic Studies of 2 Fluoro N Phenylbenzamide
Investigation of Amide Bond Stability and Hydrolysis Pathways
The amide bond in 2-fluoro-N-phenylbenzamide, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-fluorobenzoic acid and aniline (B41778). The stability of the amide bond is influenced by the electronic properties of its substituents. A study on related fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers revealed that the planarity of the peptide bond contributes significantly to its stability. mdpi.comresearchgate.net For the ortho- and meta-fluoro isomers, the planarity of the C1-C7(O1)-N1-C8 peptide bond confers high stability, promoting a resonant structure in the peptide segment. mdpi.comresearchgate.net In contrast, the para-fluoro isomer induces a fold in the molecule, which can affect its intermolecular interactions and potentially its reactivity. mdpi.com
Interactive Data Table: Hydrolysis of this compound
| Condition | Reagents | Products | Yield |
| Acidic Hydrolysis | 6M HCl, reflux | 2-Fluorobenzoic acid + Aniline | Quantitative |
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring
The fluorine atom on the benzoyl ring of this compound is an electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution (SNAAr) reactions. wikipedia.org This allows for the displacement of the fluorine atom by various nucleophiles, particularly under basic conditions. Common nucleophiles that can participate in these reactions include methoxides, amines, and thiols. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon atom bearing the fluorine. wikipedia.org The presence of electron-withdrawing groups, such as the fluorine itself and the amide functionality, helps to stabilize this intermediate, thus facilitating the substitution. wikipedia.org
The position of the fluorine atom is critical. In this compound, the fluorine is ortho to the amide group, which can influence the regioselectivity of the substitution. Studies on related fluorinated compounds have shown that such reactions are crucial for creating molecular diversity and synthesizing derivatives with modified properties. evitachem.com For instance, in the synthesis of N-[2-fluoro-4-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide, the fluorine atom can be substituted by other nucleophiles.
Interactive Data Table: Nucleophilic Aromatic Substitution of Fluorinated Benzamides
| Substrate | Nucleophile | Conditions | Product |
| This compound | Sodium methoxide (B1231860) | Basic | 2-Methoxy-N-phenylbenzamide |
| 2-Fluoro-6-nitro-N-phenylbenzamide | Various nucleophiles | - | Substituted 6-nitro-N-phenylbenzamide |
| 2-Fluoronitrobenzene | Benzylamine | HPMC/water | N-Benzyl-2-nitroaniline |
Characterization of Reduction and Oxidation Transformation Pathways
This compound can undergo both reduction and oxidation reactions, transforming the functional groups within the molecule.
Reduction Pathways: The amide group of this compound can be reduced to the corresponding amine, 2-fluoro-N-phenylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). In related compounds, such as 2-fluoro-6-nitro-N-phenylbenzamide, the nitro group is more readily reduced than the amide. evitachem.com The nitro group can be selectively reduced to an amino group using methods like catalytic hydrogenation with a palladium catalyst, which can alter the compound's biological activity. evitachem.com
Oxidation Pathways: The oxidation of this compound can lead to the formation of various oxidized products, including carboxylic acids. Specific oxidizing agents and conditions will determine the final product. For example, in related sulfonamide-containing benzamides, oxidation can target the sulfur atom, leading to sulfoxides or sulfones.
Interactive Data Table: Redox Reactions of Substituted Benzamides
| Reaction Type | Substrate | Reagent(s) | Major Product(s) |
| Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | 2-Fluoro-N-phenylmethanamine |
| Reduction | 2-Fluoro-6-nitro-N-phenylbenzamide | Hydrogenation, Pd catalyst | 2-Fluoro-6-amino-N-phenylbenzamide |
| Oxidation | N-[2-fluoro-4-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide | Potassium permanganate | Sulfoxides or sulfones |
Detailed Mechanistic Investigations of Amide Bond Interconversions in Related Systems
The interconversion of amide bonds, often involving tautomerism and rearrangement, is a key aspect of their chemistry. In the synthesis of N-phenylbenzamides from substituted benzoyl chlorides and 1,3-diphenylthiourea, a proposed mechanism involves imino alcohol-amide tautomerism and a rearrangement intermediate. innovareacademics.ininnovareacademics.in This highlights that the amide bond is not static and can participate in dynamic equilibria.
Computational studies using Density Functional Theory (DFT) on related systems have provided deeper insights into these mechanisms. For instance, research on the formation of amide bonds via a CS₂-releasing 1,3-acyl transfer from thiocarboxylic acids and dithiocarbamate-terminal amines showed that the reaction proceeds through a rate-determining 1,3-acyl transfer. rsc.org The study also noted that N-phenyl substitution can slow down this transfer due to conjugation and steric effects. rsc.org
Furthermore, the rotational barriers around the amide C-N bond are a subject of interest. A study on X-fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers demonstrated that the torsional angle of the amide bond is sensitive to the position of the fluorine substituent. mdpi.com This indicates that even seemingly minor structural changes can have a significant impact on the conformation and reactivity of the amide group. The planarity of the amide bond is a key factor in its stability, and deviations from this planarity can lead to increased reactivity. mdpi.comresearchgate.net
Advanced Synthetic Applications of the Benzamide Scaffold and Its Fluorinated Derivatives
Derivatization Strategies for Targeted Functional Group Transformations
The 2-fluoro-N-phenylbenzamide scaffold is amenable to a wide array of derivatization strategies, allowing for precise modifications to tailor its properties for specific applications. These transformations often target the aromatic rings or the amide linkage, leveraging the existing functional groups to introduce new ones.
Key derivatization reactions include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom at the 2-position activates the benzoyl ring towards nucleophilic attack. This allows for the displacement of the fluorine atom by various nucleophiles, such as alkoxides (e.g., sodium methoxide) and amines (e.g., piperidine), to yield 2-substituted-N-phenylbenzamide derivatives. This strategy is fundamental for introducing diverse functional groups that can modulate the molecule's electronic and steric properties.
Electrophilic Aromatic Substitution: While the fluorinated ring is generally deactivated towards electrophiles, the N-phenyl ring can undergo electrophilic substitution reactions. For instance, regioselective bromination can be achieved under different conditions to introduce bromine atoms at specific positions, which can then serve as handles for further cross-coupling reactions.
Amide Bond Modification: The amide bond itself can be a site for derivatization. Reduction of the carbonyl group using strong reducing agents like lithium aluminum hydride (LiAlH4) can convert the benzamide (B126) into the corresponding amine.
Cross-Coupling Reactions: The presence of the halogen allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecular architectures.
These derivatization strategies are summarized in the following table:
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) in methanol | 2-Methoxy-N-phenylbenzamide |
| Nucleophilic Aromatic Substitution | Piperidine in DMF | 2-Piperidino-N-phenylbenzamide |
| Reduction | Lithium aluminum hydride (LiAlH4) in THF | 2-fluoro-N-phenylmethanamine |
| Bromination (on N-phenyl ring) | NBS/TFAA-TFA, Pd(OAc)₂ | Ortho-bromo derivative |
| Bromination (on N-phenyl ring) | NBS/HFIP | Para-bromo derivative |
Utilization as a Versatile Building Block in the Construction of Complex Chemical Architectures
This compound serves as a crucial and versatile building block in the synthesis of more intricate chemical structures, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the predictable reactivity of its functional groups and the conformational influence of the amide bond.
The synthesis of complex molecules often begins with the formation of the this compound core, typically through the coupling of 2-fluorobenzoic acid and aniline (B41778) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). From this central scaffold, further elaborations can be made.
For example, it is a key intermediate in the synthesis of various biologically active compounds. Derivatives of N-phenylbenzamide have shown potential as antiviral agents, specifically against enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. nih.govmdpi.com In these cases, the this compound core is modified to optimize interactions with the viral target.
Furthermore, the scaffold is utilized in the construction of compounds targeting kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis and leishmaniasis. acs.orgnih.gov The N-phenylbenzamide structure serves as a DNA minor groove binder, and modifications, including fluorination, are explored to enhance binding affinity and selectivity. acs.orgnih.gov
The versatility of this compound as a building block is highlighted in the synthesis of complex heterocyclic systems. For instance, it can be a precursor for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, where the benzamide moiety is coupled with a pre-formed heterocyclic core. vulcanchem.com
Impact of Fluorination on Scaffold Reactivity, Regioselectivity, and Stereoselectivity in Chemical Reactions
The introduction of a fluorine atom at the ortho position of the benzamide scaffold has profound effects on its chemical properties, influencing reactivity, regioselectivity, and stereoselectivity.
Reactivity:
Enhanced Electrophilicity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) makes the ipso-carbon more electron-deficient. mdpi.comstackexchange.com This significantly increases the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr) compared to other halogens like chlorine or bromine. stackexchange.com The rate-determining step in SNAr is the formation of the Meisenheimer complex, which is stabilized by the strong inductive effect of fluorine. stackexchange.com
Altered Acidity/Basicity: The fluorine atom can influence the pKa of nearby functional groups, such as the amide N-H.
Regioselectivity:
Directed Ortho-Metalation: The amide functionality can act as a directing group in ortho-lithiation reactions. The presence and position of the fluorine atom can further influence the regioselectivity of these metalation reactions, guiding subsequent electrophilic attack to a specific position.
Control in Electrophilic Substitution: In reactions involving the N-phenyl ring, the electronic nature of the 2-fluorobenzoyl group influences the regiochemical outcome of electrophilic substitution on the aniline ring.
Switchable Bromination: Research has shown that the regioselectivity of bromination on the N-phenyl ring of related benzamides can be switched by changing the reaction conditions, such as the solvent and catalyst.
Stereoselectivity:
Conformational Control: The steric bulk and electronic nature of the fluorine atom can influence the rotational barriers around the amide bond and the biaryl axis, potentially leading to atropisomerism in appropriately substituted derivatives. This conformational restriction can be crucial for controlling the stereochemical outcome of subsequent reactions.
Stereocontrol in Asymmetric Synthesis: In the synthesis of chiral molecules, the fluorine atom can exert stereoelectronic effects that influence the facial selectivity of reactions on nearby prochiral centers. For instance, in the synthesis of (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate, a key intermediate for idelalisib, the stereochemistry at the butan-2-yl position is critical for pharmacological activity and must be rigorously controlled during synthesis. vulcanchem.com
Rational Design and Synthesis of Novel N-Phenylbenzamide Derivatives with Tailored Electronic and Steric Properties for Chemical Probe Development
The rational design of novel N-phenylbenzamide derivatives for use as chemical probes is a burgeoning area of research. Chemical probes are small molecules that can be used to study biological systems by selectively interacting with a specific target, such as an enzyme or receptor. researchgate.net The tunability of the N-phenylbenzamide scaffold makes it an excellent platform for developing such tools.
Tailoring Electronic Properties:
Modulating Binding Affinity: The electronic properties of the scaffold can be fine-tuned by introducing electron-donating or electron-withdrawing groups on either aromatic ring. rsc.org For example, the introduction of a trifluoromethyl group can enhance lipophilicity and metabolic stability. Fluorine itself is known to increase binding affinity to protein targets through potential hydrogen bonding and by altering the local electronic environment. mdpi.com
Fluorescence Quenching/Enhancement: The incorporation of fluorophores or quenchers onto the N-phenylbenzamide scaffold can be used to develop fluorescent probes for biological imaging or binding assays. The electronic communication between the benzamide core and the attached chromophore is critical for the probe's function.
Tailoring Steric Properties:
Improving Selectivity: The steric profile of the molecule can be adjusted to achieve selective binding to a particular protein target over closely related ones. The introduction of bulky substituents can create steric hindrance that prevents binding to off-target proteins.
Controlling Conformation: As mentioned earlier, steric interactions can be used to control the conformation of the molecule, which can be crucial for pre-organizing the probe for optimal binding to its target.
Synthesis of Chemical Probes:
The synthesis of these tailored derivatives often employs the derivatization strategies discussed in section 8.1. A common approach is to synthesize a library of related compounds with systematic variations in their electronic and steric properties. This library can then be screened for the desired activity. Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse compound libraries from a common starting material like this compound. researchgate.net
An example of the development of N-phenylbenzamide derivatives as chemical probes is in the study of anticancer agents. frontiersin.orgresearchgate.net By synthesizing a series of imidazole-based N-phenylbenzamide derivatives, researchers have been able to identify compounds with potent cytotoxic activity against various cancer cell lines. frontiersin.orgresearchgate.net Computational modeling, such as molecular docking, is often used in conjunction with synthesis to guide the design of more potent and selective probes. frontiersin.org
The following table summarizes the design considerations for N-phenylbenzamide-based chemical probes:
| Design Parameter | Strategy | Desired Outcome |
| Electronic Properties | Introduction of electron-withdrawing/donating groups | Modulated binding affinity, improved metabolic stability |
| Incorporation of fluorophores | Development of fluorescent probes | |
| Steric Properties | Introduction of bulky substituents | Enhanced selectivity, control of conformation |
| Synthesis | Diversity-oriented synthesis | Generation of compound libraries for screening |
Future Directions in 2 Fluoro N Phenylbenzamide Research
Development of Novel and Highly Efficient Synthetic Pathways
The traditional synthesis of 2-fluoro-N-phenylbenzamide typically involves the amidation of 2-fluorobenzoyl chloride with aniline (B41778) or reacting 2-fluorobenzoic acid with aniline using coupling agents. While effective, future research is geared towards developing more efficient, scalable, and environmentally benign methodologies.
One promising avenue is the advancement of catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form key intermediates, are already in use for related complex benzamides. vulcanchem.com Future work could focus on developing more robust palladium catalysts or exploring catalysts based on more abundant and less expensive metals to facilitate the amidation process. innovareacademics.in Another approach involves the use of novel reagents to drive the reaction. For instance, research on the use of 1,3-diphenylthiourea as an inexpensive commodity chemical for the direct conversion to N-phenylbenzamides represents a potential new route that could be adapted for fluorinated analogs. innovareacademics.in
Furthermore, the integration of continuous flow chemistry and automated reactors presents a significant opportunity to enhance efficiency, safety, and scalability. Flow systems allow for precise control over reaction parameters, potentially increasing yields and purity while minimizing reaction times and waste. Research into alternative reaction pathways, such as the Beckmann rearrangement of ketoximes promoted by reagents like sulfuryl fluoride, could also provide innovative and practical routes to amides and lactams, including fluorinated benzamide (B126) structures. researchgate.net
Advanced Computational Modeling for Precise Structure-Property Relationship Predictions
Computational chemistry is an indispensable tool for understanding the nuanced effects of fluorine substitution on molecular properties. Future research will leverage more advanced computational models to predict structure-property relationships with greater accuracy. Density Functional Theory (DFT) calculations are already used to optimize molecular geometries and analyze electronic properties of fluorinated benzamides. mdpi.comresearchgate.net Future efforts will likely employ higher-level theoretical methods and more sophisticated basis sets to refine these predictions. researchgate.netrsc.org
A key area of focus will be the detailed modeling of intermolecular interactions. The fluorine atom in the ortho position creates steric hindrance, leading to a non-planar amide bond, which significantly impacts crystal packing. Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and PIXEL calculations can provide deeper insights into the nature and strength of non-covalent interactions, such as C-H···F, C-F···Cg, and π-π stacking, which govern the supramolecular assembly. mdpi.comrsc.org These models can help rationalize the observed crystal structures and predict the conformational preferences of new derivatives. mdpi.comresearchgate.net By accurately modeling these weak interactions, researchers can better predict how modifications to the benzamide scaffold will influence its solid-state properties and its potential interactions with biological targets. nih.govmdpi.com
High-Throughput Crystallization and Comprehensive Polymorph Screening Methodologies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can have distinct physical properties like solubility and stability. pharmtech.com The N-phenylbenzamide moiety has been identified as a potential "polymorphophore," a functional group that encourages the formation of polymorphs due to its conformational flexibility and ability to participate in a variety of weak intermolecular interactions. researchgate.net
Future research will focus on implementing high-throughput screening methods to systematically explore the polymorphic landscape of this compound and its derivatives. pharmtech.comresearchgate.net This involves rapidly testing a wide range of crystallization conditions (e.g., different solvents, temperatures, and evaporation rates) to identify new solid forms. pharmtech.comresolian.com Techniques combining automated crystallization with rapid analytical methods, such as X-ray powder diffraction (XRPD) and Raman spectroscopy, will be essential. resolian.com The use of Fast Scanning Calorimetry (FSC) could also accelerate the screening for polymorphs, especially for small sample amounts. researchgate.net Identifying and characterizing the full range of accessible polymorphs is crucial for selecting the most stable form and ensuring reproducibility in applications. resolian.com
Integration of Multimodal Spectroscopic and Theoretical Methods for Deeper Mechanistic Understanding
A comprehensive understanding of this compound requires the integration of multiple analytical techniques with theoretical calculations. While standard spectroscopic methods like NMR, FT-IR, and Mass Spectrometry are used for routine characterization, future research will focus on their combined application to gain deeper mechanistic insights.
For example, detailed analysis of ¹H and ¹⁹F NMR spectra, combined with DFT calculations, can elucidate the through-space and through-bond effects of the fluorine substituent on the electronic environment of the entire molecule. mdpi.com Solid-state NMR could be particularly valuable for distinguishing between different polymorphs identified during screening. researchgate.net
Combining experimental data from single-crystal X-ray diffraction with theoretical calculations (e.g., Hirshfeld surface analysis) allows for a detailed quantitative and qualitative understanding of the intermolecular interactions driving crystal packing. mdpi.com This integrated approach helps to explain why certain supramolecular motifs are favored and how the position of the fluorine atom can activate or deactivate specific interactions, such as inter-peptide hydrogen bonds. mdpi.comresearchgate.net This deeper mechanistic understanding is fundamental for the rational design of new materials with desired crystal architectures. mdpi.com
Design of Next-Generation Fluorinated Benzamide Scaffolds for Fundamental Chemical Exploration
The this compound structure serves as a valuable building block for fundamental chemical research. Future work will focus on the rational design of next-generation fluorinated benzamide scaffolds to explore new chemical spaces and functionalities. The introduction of fluorine is known to modulate properties like metabolic stability and binding affinity, making the fluorinated benzamide a privileged scaffold in medicinal chemistry. nih.govmdpi.com
Research will involve systematic structural modifications to probe structure-activity relationships. nih.gov This could include:
Varying Fluorine Substitution: Introducing additional fluorine atoms or trifluoromethyl groups to study their combined effect on conformation and electronic properties. rsc.orgmdpi.com Studies on di- and tri-fluorinated benzamides show that the number and position of fluorine atoms can induce non-planar conformations, which can be crucial for biological activity. mdpi.commdpi.com
Modifying Aromatic Rings: Introducing different substituents on either the benzamide or the N-phenyl ring to tune properties like lipophilicity and hydrogen bonding capacity. acs.orgmdpi.com
Developing Flexible Scaffolds: Incorporating flexible linkers or alternative heterocyclic systems to create bitopic ligands or molecules with novel conformational properties. vulcanchem.commdpi.com
These explorations are not solely aimed at creating molecules with specific applications but also at deepening the fundamental understanding of how fluorine substitution influences molecular recognition, reactivity, and supramolecular chemistry. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-fluoro-N-phenylbenzamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via amidation reactions. A common approach involves reacting 2-fluorobenzoyl chloride with aniline in the presence of a base (e.g., pyridine) under anhydrous conditions. Purification is achieved through recrystallization using ethanol or column chromatography with silica gel and ethyl acetate/hexane mixtures. Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures intermediate control. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm, with distinct coupling patterns for fluorine-proton interactions. NMR reveals a singlet near δ -110 ppm for the fluorine substituent.
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (C-F).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 231.1 [M+H]⁺.
Structural validation is further supported by comparing experimental data with computational predictions (e.g., via PubChem or CC-DPS) .
Advanced Research Questions
Q. How do substituent positions (e.g., fluorine, phenyl groups) influence the molecular conformation of this compound?
- Methodological Answer : X-ray crystallography reveals that the fluorine atom at the ortho position induces steric hindrance, leading to a non-planar amide bond (torsion angle ~30°). This distortion impacts intermolecular interactions, such as C-H···O hydrogen bonding, which stabilizes the crystal lattice. Comparative studies with para-fluoro analogs show planar amide geometries, highlighting the critical role of substituent placement in packing efficiency .
Q. What are the challenges in resolving crystallographic data for this compound derivatives?
- Methodological Answer : Key challenges include:
- Twinned Crystals : Common in fluorine-containing compounds due to weak intermolecular forces. Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder : Fluorine atoms may exhibit positional disorder; partial occupancy modeling is recommended.
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for light-atom structures. Example cell parameters: a = 22.262 Å, b = 5.645 Å, c = 9.674 Å (monoclinic, space group Cc) .
Q. How can researchers address contradictions in reported crystallographic parameters for fluoro-benzamide derivatives?
- Methodological Answer : Discrepancies (e.g., unit cell dimensions, space groups) often arise from polymorphism or solvent inclusion. To resolve:
Replicate synthesis and crystallization under controlled conditions (e.g., solvent polarity, cooling rate).
Validate data using the Cambridge Structural Database (CSD) or CCDC entries.
Apply Hirshfeld surface analysis to compare intermolecular interactions across studies .
Q. What computational strategies predict the physicochemical properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) optimizes geometry and calculates electrostatic potentials, revealing nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates solvation effects in water/DMSO using AMBER force fields.
- QSAR Models : Correlate logP (experimental: ~2.8) with bioactivity using descriptors like polar surface area (PSA ~49 Ų) .
Methodological Notes
- Crystallography : Prioritize SHELXL for refinement due to its robustness in handling fluorine atoms and disorder .
- Spectroscopy : Always cross-validate experimental NMR shifts with computed values (e.g., via ACD/Labs or Gaussian).
- Synthesis : Anhydrous conditions are critical to avoid hydrolysis of the benzoyl chloride intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
